Biotin-Polyethylene Glycol 36-Acid is a heterobiofunctional compound that integrates biotin with a long polyethylene glycol spacer containing 36 ethylene glycol units, capped with a carboxylic acid group. This compound serves as a versatile linker in various biochemical and biotechnological applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The presence of the polyethylene glycol spacer enhances the solubility and flexibility of the biotinylated molecule, making it suitable for diverse scientific applications .
Biotin-Polyethylene Glycol 36-Acid is classified under bioconjugates and PEGylated compounds. It is synthesized through chemical reactions involving biotin and polyethylene glycol derivatives. The compound is commercially available from various suppliers, reflecting its importance in drug development and biochemical research .
The synthesis of Biotin-Polyethylene Glycol 36-Acid typically involves the following steps:
For industrial production, similar synthetic routes are employed but scaled up for efficiency. Reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to ensure optimal yields. The purification processes are also adapted for larger quantities .
Biotin-Polyethylene Glycol 36-Acid consists of three main functional groups:
The molecular weight of Biotin-Polyethylene Glycol 36-Acid is approximately 1901.3 g/mol, reflecting its complex structure due to the long polyethylene glycol chain .
Biotin-Polyethylene Glycol 36-Acid can participate in several types of chemical reactions:
For amide formation, reagents like N,N’-dicyclohexylcarbodiimide or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide are commonly used. Esterification reactions also utilize similar conditions to activate the carboxylic acid group for reaction with alcohols .
The mechanism of action for Biotin-Polyethylene Glycol 36-Acid is primarily attributed to its biotin component, which exhibits a strong affinity for avidin and streptavidin proteins. This binding interaction facilitates various applications including affinity purification and targeted delivery systems. The polyethylene glycol spacer enhances solubility, allowing improved interaction with biological targets .
These properties make Biotin-Polyethylene Glycol 36-Acid suitable for use in various biochemical applications .
Biotin-Polyethylene Glycol 36-Acid has a wide range of applications in scientific research:
The construction of Biotin-Polyethylene Glycol 36-acid (Biotin-PEG~36~-acid) exemplifies precision in heterobifunctional linker engineering. This molecule integrates a terminal biotin moiety for streptavidin affinity binding and a carboxylic acid terminus for carbodiimide-mediated conjugation to amines. The PEG~36~ spacer bridges these functional groups, imparting water solubility and steric flexibility. Strategic activation of the carboxylic acid group enables efficient bioconjugation, while multi-step solid-phase synthesis demands rigorous optimization to preserve molecular integrity across extended PEG chains. Orthogonal protection schemes further ensure regioselective modifications, making Biotin-PEG~36~-acid a versatile tool in biomedical applications.
Carbodiimide chemistry provides the foundational mechanism for activating the terminal carboxylic acid group in Biotin-PEG~36~-acid. The water-soluble carbodiimide reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by primary amines but competes with hydrolysis in aqueous environments. To stabilize the intermediate and enhance conjugation efficiency, N-Hydroxysulfosuccinimide (sulfo-NHS) is introduced, generating an amine-reactive NHS ester. This sulfo-NHS ester exhibits extended half-life (>4 hours at pH 7.2) and reacts selectively with lysine residues or N-termini of proteins to form stable amide bonds [2] [6].
Electrochemical studies on self-assembled monolayers reveal critical parameters governing this activation:
Table 1: Influence of Reaction Parameters on EDC/sulfo-NHS Coupling Efficiency
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 4.5–6.5 | Maximizes intermediate stability |
| EDC:Molar excess | 5–20× | Compensates for hydrolysis losses |
| sulfo-NHS inclusion | 2.5–5× | Increases yield by 50–70% |
| Temperature | 4–25°C | Minimizes protein denaturation |
This methodology enables Biotin-PEG~36~-acid to serve as a "plug-and-play" linker, where its pre-activated sulfo-NHS esters facilitate rapid biotinylation of antibodies, peptides, or amine-functionalized surfaces [2].
Synthesizing PEG~36~-containing architectures demands overcoming inherent limitations of solution-phase polymerization, which yields polydisperse mixtures. Solid-phase synthesis using reversible immobilization supports circumvents this by enabling stepwise addition of discrete PEG units. The Protein-ATRP on Reversible Immobilization Supports (PARIS) platform employs dialkyl maleic anhydride (DMA)-functionalized agarose beads to anchor starting materials via pH-labile amide bonds. However, elongating PEG~36~ chains introduces two core challenges: steric hindrance and depolymerization.
As PEG length increases, the growing chain’s flexibility and solvation hinder coupling efficiency. Williamson ether synthesis—the reaction driving PEG elongation—suffers from reduced nucleophilicity of PEG alkoxides beyond 20 ethylene oxide units. This manifests as incomplete monomer additions (<95% per cycle), necessitating excess reagents and extended reaction times. Additionally, anion-mediated depolymerization can occur under basic conditions when alkoxides attack internal ether linkages, fracturing the chain [9].
Table 2: Solid-Phase Synthesis Challenges for Long-Chain PEG~36~
| Challenge | Cause | Mitigation Strategy |
|---|---|---|
| Steric hindrance | Chain entanglement on solid support | Low-temperature (0–4°C) couplings |
| Depolymerization | Base-catalyzed backbiting | Shorter reaction times (<15 min) |
| Incomplete coupling | Reduced monomer accessibility | 5–10× monomer excess |
| Purification hurdles | Polydispersity | Size-exclusion chromatography post-cleavage |
The PARIS method addresses these issues through hydrophilic agarose beads (45–165 μm) that minimize hydrophobic aggregation and enable real-time monitoring via mass spectrometry. After each coupling cycle, resin-bound intermediates are cleaved with trifluoroacetic acid and analyzed by ESI-MS to confirm >99% conversion before chain extension [9].
Regioselective synthesis of Biotin-PEG~36~-acid requires orthogonal protecting groups to differentiate the biotin and carboxylic acid termini during assembly. Two strategies dominate: pH-selective deprotection and temporary Fmoc/Boc masking.
The PARIS platform leverages pH-dependent reactions to spatially control functionalization. At pH 6.0, the α-amino group at a protein’s N-terminus (pK~a~ ≈ 7.8–8.0) reacts preferentially with DMA-activated beads over lysine ε-amino groups (pK~a~ ≈ 10.5–12.0). This selectivity achieves >90% N-terminal anchoring, leaving lysine side chains available for subsequent PEGylation. Following PEG chain elongation, the conjugate is released at pH 3.0–4.0 without damaging the acid-labile biotin-amide bond [9].
For all-synthetic routes, fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups provide complementary protection:
Table 3: Orthogonal Protection Schemes for Biotin-PEG~36~-Acid Synthesis
| Protecting Group | Cleavage Condition | Orthogonality | Application |
|---|---|---|---|
| Fmoc | 20% piperidine | Base-labile | Carboxylic acid terminus masking |
| Boc | 50% TFA | Acid-labile | Biotin protection |
| DMA-amide | pH ≤ 4.0 | Acid-labile | Solid-phase anchoring |
This approach ensures the carboxylic acid remains inert until the final deprotection step, preventing side reactions during biotin conjugation. After assembly, global deprotection yields monodisperse Biotin-PEG~36~-acid with >95% purity, as verified by MALDI-TOF mass spectrometry [5] [9].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0